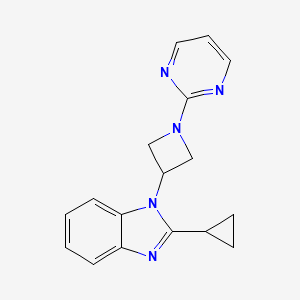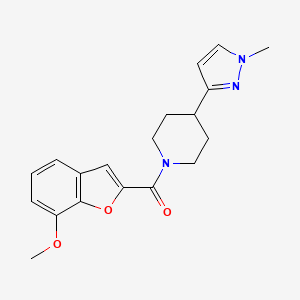
2-((3,5-dimethoxybenzyl)thio)-6-ethylpyrimidin-4(3H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-((3,5-Dimethoxybenzyl)thio)-6-ethylpyrimidin-4(3H)-one is a synthetic organic compound characterized by its unique structure, which includes a pyrimidinone core substituted with an ethyl group and a thioether linkage to a 3,5-dimethoxybenzyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-((3,5-dimethoxybenzyl)thio)-6-ethylpyrimidin-4(3H)-one typically involves multiple steps:
Formation of the Pyrimidinone Core: The pyrimidinone core can be synthesized through the condensation of ethyl acetoacetate with urea under acidic conditions.
Introduction of the Thioether Linkage: The 3,5-dimethoxybenzyl group is introduced via a nucleophilic substitution reaction. This involves the reaction of 3,5-dimethoxybenzyl chloride with the thiol derivative of the pyrimidinone core in the presence of a base such as sodium hydride.
Final Product Formation: The final step involves the purification of the product through recrystallization or chromatography to obtain the pure compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, would be crucial to maximize yield and purity. Continuous flow chemistry techniques could be employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
2-((3,5-Dimethoxybenzyl)thio)-6-ethylpyrimidin-4(3H)-one can undergo various chemical reactions, including:
Oxidation: The thioether linkage can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced at the pyrimidinone core or the thioether linkage using reducing agents like lithium aluminum hydride.
Substitution: The methoxy groups on the benzyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Sodium hydride, potassium tert-butoxide.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced pyrimidinone derivatives.
Substitution: Various substituted benzyl derivatives.
科学的研究の応用
2-((3,5-Dimethoxybenzyl)thio)-6-ethylpyrimidin-4(3H)-one has several scientific research applications:
Medicinal Chemistry: This compound can be explored for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.
Materials Science: The unique structural features of this compound make it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: It can be used as a probe to study biological pathways involving sulfur-containing compounds.
Industrial Applications: Potential use in the synthesis of advanced polymers or as a precursor for other complex organic molecules.
作用機序
The mechanism of action of 2-((3,5-dimethoxybenzyl)thio)-6-ethylpyrimidin-4(3H)-one would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors through hydrogen bonding, hydrophobic interactions, or covalent bonding. The thioether linkage and the pyrimidinone core could play crucial roles in its binding affinity and specificity.
類似化合物との比較
Similar Compounds
2-((3,5-Dimethoxybenzyl)thio)-6-phenylnicotinic acid: Similar structure but with a nicotinic acid core.
3,5-Dimethoxybenzyl chloride: Precursor used in the synthesis of the target compound.
3,5-Dimethoxybenzylamine: Another derivative of 3,5-dimethoxybenzyl group.
Uniqueness
2-((3,5-Dimethoxybenzyl)thio)-6-ethylpyrimidin-4(3H)-one is unique due to its combination of a pyrimidinone core with a thioether linkage to a 3,5-dimethoxybenzyl group. This unique structure imparts specific chemical and physical properties that can be leveraged in various applications, distinguishing it from other similar compounds.
特性
IUPAC Name |
2-[(3,5-dimethoxyphenyl)methylsulfanyl]-4-ethyl-1H-pyrimidin-6-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O3S/c1-4-11-7-14(18)17-15(16-11)21-9-10-5-12(19-2)8-13(6-10)20-3/h5-8H,4,9H2,1-3H3,(H,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNHCLWPLADKFIU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=O)NC(=N1)SCC2=CC(=CC(=C2)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![3-[Cyclopropyl(prop-2-yn-1-yl)amino]-1lambda6-thiolane-1,1-dione](/img/structure/B3003200.png)
![1-{1-[6-(thiophen-2-yl)pyridazin-3-yl]piperidine-4-carbonyl}-2,3-dihydro-1H-indole](/img/structure/B3003201.png)
![3-amino-4-(4-methoxyphenyl)-7,7-dimethyl-5-oxo-N-(5-phenyl-1,2,4-thiadiazol-3-yl)-5H,6H,7H,8H-thieno[2,3-b]quinoline-2-carboxamide](/img/structure/B3003202.png)






![ethyl 2-(2-((1-(2-(3,4-dimethylbenzamido)ethyl)-1H-indol-3-yl)thio)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B3003214.png)


![1-Iodo-3-(2-methylphenyl)bicyclo[1.1.1]pentane](/img/structure/B3003217.png)
![2-[(5Z)-4-oxo-2-sulfanylidene-5-[(3,4,5-trimethoxyphenyl)methylidene]-1,3-thiazolidin-3-yl]-3-phenylpropanoic acid](/img/structure/B3003220.png)
